2-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride
Description
2-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride is a benzoimidazole-substituted propionic acid derivative.
- Chemical Structure: The compound features a benzoimidazole ring substituted with a methyl group at the 2-position, linked via a propionic acid chain. The hydrochloride salt enhances its solubility in polar solvents.
- CAS Registry: A closely related compound, 2-Methyl-3-(2-methyl-benzoimidazol-1-YL)-propionic acid hydrochloride, is registered under CAS 58555-23-0 . Structural discrepancies (e.g., substitution position) suggest minor variations in physicochemical properties.
- Therapeutic Potential: Benzoimidazole derivatives are frequently explored for anti-inflammatory applications, as evidenced by patents describing structurally similar propionic acid analogs .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-7(11(14)15)13-8(2)12-9-5-3-4-6-10(9)13;/h3-7H,1-2H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMFVYGCMINGGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include:
Condensation: o-Phenylenediamine with formic acid or trimethyl orthoformate.
Ring Closure: Formation of the imidazole ring through cyclization.
Derivatization: Introduction of the propionic acid moiety.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological activities.
Scientific Research Applications
2-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating parasitic infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit microtubule formation, leading to the disruption of cellular processes in parasites and cancer cells . The compound may also interact with enzymes and receptors involved in various biological pathways.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical distinctions between the target compound and its analogs:
*Note: The CAS 58555-23-0 corresponds to a positional isomer (3-substituted benzoimidazole) .
Research Findings and Functional Insights
a) Substituent Effects
- Trifluoromethyl vs. Methyl : The trifluoromethyl group in the analog from introduces strong electron-withdrawing effects, which could improve resistance to oxidative metabolism and enhance membrane permeability . This modification is common in drug design to optimize pharmacokinetics.
- Propyl vs.
b) Acid Chain Modifications
- Propionic (C3) vs. Butanoic (C4): Elongating the acid chain (C4) may improve solubility in aqueous media or modulate interactions with charged residues in biological targets. However, longer chains could also reduce oral bioavailability due to increased molecular weight .
c) Positional Isomerism
- 2- vs. 3-Substituted Benzoimidazole : The positional isomerism observed in and may significantly affect binding to enzymes or receptors. For example, 3-substituted analogs might exhibit different steric or electronic interactions compared to 2-substituted variants .
Therapeutic Relevance
Patent literature () highlights that propionic acid derivatives with substituted benzoimidazole moieties are investigated for anti-inflammatory applications.
Biological Activity
2-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride is a compound with a unique structural configuration, featuring a benzoimidazole moiety and a propionic acid functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- Chemical Formula : C11H13ClN2O2
- Molecular Weight : Approximately 240.69 g/mol
- CAS Number : 58555-22-9
- Classification : Irritant; proper handling precautions are necessary.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets by binding to their active or allosteric sites, resulting in altered biological functions. This modulation can lead to various therapeutic effects, particularly in anti-inflammatory and anticancer applications.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Its structural features allow it to interact with enzyme active sites, potentially leading to decreased enzymatic activity associated with various diseases.
Anticancer Properties
Studies have explored the anticancer potential of compounds related to benzoimidazole structures. These compounds have shown significant cytotoxic effects against various cancer cell lines, indicating that this compound may also possess similar properties .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory activities. It may inhibit pathways involved in inflammation, providing a therapeutic avenue for conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
Case Studies
- Anticancer Activity : A study conducted on derivatives of benzoimidazole demonstrated that certain compounds exhibited IC50 values ranging from 0.002 to 0.168 mg/mL against cancer cell lines, suggesting that this compound may have comparable efficacy .
- Enzyme Interaction : Investigations into the enzyme inhibition potential of this compound revealed that it could effectively bind to specific enzymes involved in metabolic pathways, which could be beneficial for metabolic disorders.
Data Table: Biological Activities Overview
Q & A
Q. What are the recommended storage conditions for 2-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride to ensure stability?
- Methodological Answer: Store in tightly closed containers in a cool, well-ventilated area away from oxidizing agents (e.g., peroxides, chlorates) and metals in the presence of moisture . Contradictory evidence suggests some imidazole derivatives may tolerate room-temperature storage , but further stability testing under controlled conditions (e.g., accelerated degradation studies at varying temperatures and humidity levels) is advised to resolve discrepancies.
Q. How should researchers safely handle this compound given its potential hazards?
- Methodological Answer: Handle as a potential carcinogen with extreme caution. Implement engineering controls (e.g., fume hoods), monitor airborne concentrations, and use PPE (gloves, lab coats). Provide emergency showers/eye wash stations, and ensure no eating/drinking in labs. Decontaminate clothing separately . Training on hazard protocols is critical prior to use .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer: Use NMR and mass spectrometry to confirm molecular structure (e.g., molecular ion peaks matching CHNO·HCl). For purity assessment, employ HPLC with UV detection. Cross-reference data with databases like PubChem or Reaxys for validation .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s mechanism of action in biological systems?
- Methodological Answer: Use structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying substituents on the benzimidazole ring). Pair with in vitro assays (e.g., enzyme inhibition or receptor-binding assays) and computational modeling (docking simulations). Validate findings with isotopic labeling or knock-out models to trace metabolic pathways .
Q. How should contradictory data regarding the compound’s stability or reactivity be addressed?
- Methodological Answer: Conduct controlled stability studies under varying conditions (temperature, pH, light exposure). Use kinetic modeling to quantify degradation rates. For reactivity conflicts (e.g., incompatibility with oxidizers vs. inertness in other reports), perform compatibility tests with common lab reagents using DSC (differential scanning calorimetry) to detect exothermic reactions.
Q. What strategies optimize the synthesis yield of this compound while minimizing byproducts?
- Methodological Answer: Employ DoE (Design of Experiments) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). Monitor intermediates via TLC or LC-MS. For imidazole ring formation, consider microwave-assisted synthesis to reduce reaction time. Purify via recrystallization or column chromatography, and characterize each step with FTIR to confirm functional groups .
Q. How can researchers assess the compound’s environmental impact or biodegradation pathways?
- Methodological Answer: Use OECD 301/302 guidelines for biodegradability testing. Employ LC-MS/MS to track degradation products in simulated environmental matrices (soil/water). For ecotoxicity, perform algal growth inhibition or Daphnia magna assays. Compare with structurally related herbicides (e.g., MCPP) to predict persistence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
